molecular formula C14H8N2O4S B15208045 (Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one

(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B15208045
M. Wt: 300.29 g/mol
InChI Key: MCDPBHLJCDQHKS-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound characterized by the presence of a nitrothiophene moiety and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative, while substitution reactions could introduce various functional groups at the nitrothiophene moiety.

Scientific Research Applications

(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazole ring can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to the combination of the nitrothiophene and oxazole moieties, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H8N2O4S

Molecular Weight

300.29 g/mol

IUPAC Name

(4Z)-4-[(5-nitrothiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C14H8N2O4S/c17-14-11(8-10-6-7-12(21-10)16(18)19)15-13(20-14)9-4-2-1-3-5-9/h1-8H/b11-8-

InChI Key

MCDPBHLJCDQHKS-FLIBITNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(S3)[N+](=O)[O-])/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(S3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.